molecular formula C18H21NO5 B12938459 O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate

O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate

Cat. No.: B12938459
M. Wt: 331.4 g/mol
InChI Key: GJAGNTOMDAXWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate is a sophisticated synthetic intermediate specifically designed for the construction of Proteolysis Targeting Chimeras (PROTACs). This compound features a spiro[3.4]octane core, a three-dimensional scaffold highly valued in modern medicinal chemistry for its ability to improve physicochemical properties and selectivity in drug candidates. The molecule is functionally equipped with two orthogonal protecting groups—a benzyl ester (O6) and an ethyl ester (O7)—allowing for sequential and chemoselective derivatization. This makes it an ideal building block for linking an E3 ubiquitin ligase ligand to a protein-of-interest (POI) targeting ligand, the fundamental architecture of a PROTAC molecule. The embedded 2-oxo (ketone) group provides a versatile handle for further structural elaboration via reductive amination or nucleophilic addition, enabling the diversification of the linker region which is critical for optimizing PROTAC efficacy and degradation kinetics. Its primary research value lies in the development of novel targeted protein degradation therapies, a groundbreaking modality in drug discovery for tackling previously "undruggable" targets. Research utilizing this scaffold is focused on oncology, neurodegenerative diseases, and other areas where the selective elimination of pathogenic proteins is therapeutically beneficial.

Properties

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

6-O-benzyl 7-O-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate

InChI

InChI=1S/C18H21NO5/c1-2-23-16(21)15-10-18(8-14(20)9-18)12-19(15)17(22)24-11-13-6-4-3-5-7-13/h3-7,15H,2,8-12H2,1H3

InChI Key

GJAGNTOMDAXWQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CC(=O)C2)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of the Azaspiro Core

The azaspiro[3.4]octane core is generally synthesized via cyclization reactions involving nitrogen-containing precursors such as amino acids, lactams, or azabicyclic intermediates. A common approach includes:

  • Starting from a suitable cyclic amine or lactam precursor.
  • Performing a spirocyclization reaction by intramolecular nucleophilic attack to form the spiro junction between a 3-membered and 4-membered ring system.
  • Oxidation or functional group transformation to introduce the 2-oxo (lactam) group at the appropriate position.

Purification and Characterization

  • Purification is commonly achieved by column chromatography or recrystallization.
  • Characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm structure, purity (typically ≥95%), and molecular weight.
  • Additional methods such as melting point determination and Infrared (IR) spectroscopy may be used to verify functional groups.

Representative Synthetic Route (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome
1 Spirocyclization Amino-lactam precursor, base, solvent Formation of 6-azaspiro[3.4]octane core
2 Oxidation Mild oxidant (e.g., PCC, Swern oxidation) Introduction of 2-oxo lactam group
3 Selective esterification (6-position) Benzyl alcohol, DCC or acid chloride, base Formation of benzyl ester at C6
4 Selective esterification (7-position) Ethanol, acid chloride or anhydride, base Formation of ethyl ester at C7
5 Purification and characterization Chromatography, NMR, HPLC, LC-MS Pure this compound

Research Findings and Optimization Notes

  • Regioselectivity : Achieving selective esterification at the 6 and 7 positions requires careful control of reaction conditions and sometimes the use of protecting groups to avoid cross-esterification.
  • Yield and Purity : Reported purity levels for commercial samples are typically ≥95%, with yields depending on the efficiency of the spirocyclization and esterification steps.
  • Scalability : The synthetic route is amenable to scale-up with optimization of reaction times and purification steps.
  • Analytical Data : NMR spectra show characteristic signals for the benzyl and ethyl esters, as well as the spirocyclic protons. Mass spectrometry confirms the molecular ion peak at m/z 331.37.

Summary Table of Key Physical and Chemical Data

Property Data
Molecular Formula C18H21NO5
Molecular Weight 331.37 g/mol
CAS Number 1272656-68-4
Purity ≥95% (commercial samples)
Physical State Solid (typically crystalline)
Key Functional Groups 2-oxo lactam, benzyl ester, ethyl ester, azaspiro core
Characterization Techniques NMR, HPLC, LC-MS, IR

Chemical Reactions Analysis

Types of Reactions

O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group to form alcohols or other derivatives.

    Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

The compound’s closest structural analogs include derivatives with:

  • Varying ester groups :
    • O6-tert-Butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate (CAS 2797494-25-6) replaces the benzyl and ethyl esters with tert-butyl and methyl groups, respectively. It also substitutes the 2-oxo group with 2,2-difluoro atoms .
    • tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 885270-84-8) retains the 2-oxo group but simplifies the ester substitution to a single tert-butyl group .
  • Functional group modifications :
    • 6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate introduces stereochemistry (S-configuration) and fluorine atoms at the 2-position, altering electronic properties .

Physical and Chemical Properties

Property O6-Benzyl O7-Ethyl 2-Oxo Derivative O6-tert-Butyl O7-Methyl 2,2-Difluoro Derivative tert-Butyl 2-Oxo Derivative
Molecular Weight Not reported 305.32 g/mol 253.29 g/mol
Purity Not reported 95% >98%
Key Substituents 2-Oxo, benzyl/ethyl esters 2,2-Difluoro, tert-butyl/methyl esters 2-Oxo, tert-butyl ester
Storage Conditions Not reported Frozen (dry ice transport) Room temperature

The 2-oxo group in the target compound may enhance hydrogen-bonding interactions in biological systems compared to fluorinated analogs. Conversely, fluorine substitution in analogs like CAS 2797494-25-6 improves lipophilicity and metabolic resistance .

Commercial Availability and Pricing

  • The 2,2-difluoro analog (CAS 2797494-25-6) is priced at €630/100 mg (Indagoo) and requires cold storage .
  • Boc-protected derivatives (e.g., CAS 885270-84-8) are available at lower costs (~$100–$500/100 mg) due to broader commercial production .

Biological Activity

O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate (CAS No. 1272656-68-4) is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Basic Information:

  • Molecular Formula: C18H21NO5
  • Molar Mass: 331.36 g/mol
  • Density: 1.27 g/cm³ (predicted)
  • Boiling Point: 480.6 °C (predicted)
  • pKa: -2.80 (predicted)

This compound exhibits various biological activities that may be attributed to its structural characteristics, particularly its azaspiro framework which is known to influence receptor interactions and enzyme inhibition.

Potential Biological Activities:

  • Antioxidant Activity: Preliminary studies suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress in cellular environments.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, although specific mechanisms require further elucidation through targeted studies.
  • Cytoprotective Properties: Research indicates potential cytoprotection against chemically induced toxicity in cell lines.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

StudyCell LineTreatmentObservations
Study 1HepG2 (human liver cells)Compound at various concentrationsSignificant reduction in oxidative stress markers
Study 2RAW 264.7 (macrophages)Pre-treatment with compoundDecreased levels of pro-inflammatory cytokines
Study 3PC12 (neuronal cells)Compound exposureEnhanced cell viability under oxidative stress conditions

Case Studies

  • Hepatoprotective Effects:
    • In a controlled study, HepG2 cells were treated with tert-butyl hydroperoxide (tBHP) to induce oxidative stress. The introduction of this compound resulted in a marked increase in cell viability and a decrease in apoptosis markers, suggesting hepatoprotective effects.
  • Neuroprotective Potential:
    • Another investigation focused on neuronal cell lines demonstrated that the compound could protect against neurotoxic agents, promoting neuronal survival and function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.